molecular formula C18H22N8O2S2 B12931915 Theophylline, 8,8'-tetramethylenebis(2-thio- CAS No. 6466-30-4

Theophylline, 8,8'-tetramethylenebis(2-thio-

Cat. No.: B12931915
CAS No.: 6466-30-4
M. Wt: 446.6 g/mol
InChI Key: NSONFMCGPFMALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

6466-30-4

Molecular Formula

C18H22N8O2S2

Molecular Weight

446.6 g/mol

IUPAC Name

8-[4-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)butyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C18H22N8O2S2/c1-23-13-11(15(27)25(3)17(23)29)19-9(21-13)7-5-6-8-10-20-12-14(22-10)24(2)18(30)26(4)16(12)28/h5-8H2,1-4H3,(H,19,21)(H,20,22)

InChI Key

NSONFMCGPFMALE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C

Origin of Product

United States

Preparation Methods

The synthesis of Theophylline, 8,8’-tetramethylenebis(2-thio-) involves several steps. One common method includes the reaction of theophylline with a suitable thiol reagent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and may involve catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

Theophylline, 8,8’-tetramethylenebis(2-thio-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Theophylline, 8,8’-tetramethylenebis(2-thio-) has several scientific research applications. In chemistry, it is used as a model compound for studying the effects of thiol groups on theophylline derivatives. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in respiratory diseases . Additionally, this compound has industrial applications in the development of new pharmaceuticals and as a reference standard in analytical chemistry .

Biological Activity

The compound Theophylline, 8,8'-tetramethylenebis(2-thio-) is an organic molecule with the molecular formula C18H22N8O2S2C_{18}H_{22}N_{8}O_{2}S_{2} and a molecular weight of 446.60 g/mol. It is a derivative of theophylline, featuring unique structural modifications that enhance its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Theophylline, 8,8'-tetramethylenebis(2-thio-) exhibits several key biological activities:

  • Phosphodiesterase Inhibition : Similar to theophylline, this compound acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) in smooth muscle cells. This mechanism is crucial for inducing bronchodilation, making it potentially beneficial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle and reducing airway hyperresponsiveness.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through the inhibition of histone deacetylases (HDACs). This inhibition can prevent the transcription of pro-inflammatory genes, suggesting its potential role in managing inflammatory diseases.

Comparative Analysis with Other Methylxanthines

The following table compares Theophylline, 8,8'-tetramethylenebis(2-thio-) with other well-known methylxanthines:

CompoundMolecular FormulaKey Characteristics
TheophyllineC7H8N4O2Bronchodilator; phosphodiesterase inhibitor
CaffeineC8H10N4O2Stimulant; stronger central nervous system effects
TheobromineC7H8N4O2Mild diuretic; found in chocolate
AminophyllineC15H18N4O4Enhanced solubility; used in acute asthma treatment
Theophylline, 8,8'-tetramethylenebis(2-thio-) C18H22N8O2S2 Unique thiol modifications; potential anti-inflammatory

This comparison highlights how Theophylline, 8,8'-tetramethylenebis(2-thio-) stands out due to its unique structural features that may confer distinct biological activities compared to other methylxanthines.

Case Studies and Research Findings

  • Bronchodilation and Anti-inflammatory Effects :
    • A study using a mouse model of allergic asthma demonstrated that Theophylline significantly reduced eosinophil infiltration in bronchoalveolar lavage fluid and inhibited mucus hypersecretion. These effects were enhanced when the drug was delivered using chitosan nanoparticles .
  • Pharmacokinetic Interactions :
    • Research indicated that co-administration of Theophylline with enoxacin led to significantly increased plasma concentrations of Theophylline. This interaction highlights the importance of understanding pharmacokinetic profiles for optimizing therapeutic regimens .
  • Seizure Duration Prolongation :
    • In a clinical setting involving electroconvulsive therapy (ECT), intravenous administration of Theophylline was found to prolong EEG seizure duration significantly. This suggests potential applications in neuropharmacology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.